

Spectral Analysis of N-(4-Fluorophenyl)succinimide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(4-Fluorophenyl)succinimide

Cat. No.: B188838

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **N-(4-Fluorophenyl)succinimide**, a molecule of interest in medicinal chemistry and materials science. This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format. Detailed experimental protocols and visual representations of molecular structure-spectra correlations and analytical workflows are included to support research and development activities.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for **N-(4-Fluorophenyl)succinimide**.

¹H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30-7.25	m	2H	Ar-H (ortho to F)
~7.20-7.15	m	2H	Ar-H (meta to F)
~2.90	s	4H	-CH ₂ -CH ₂ -

Disclaimer: Predicted data is based on the analysis of structurally similar compounds and established chemical shift principles. Actual experimental values may vary.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~176	C=O (succinimide)
~162 (d, J ≈ 245 Hz)	C-F (aromatic)
~132	C-N (aromatic)
~128 (d, J ≈ 8 Hz)	CH (aromatic, ortho to F)
~116 (d, J ≈ 23 Hz)	CH (aromatic, meta to F)
~28	-CH ₂ -CH ₂ -

Note: Some spectral data is sourced from spectral databases and may not have been independently verified.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1710	Strong	C=O stretch (symmetric)
~1780	Strong	C=O stretch (asymmetric)
~1510	Strong	C=C stretch (aromatic)
~1220	Strong	C-F stretch (aromatic)
~830	Strong	C-H bend (para-disubstituted)

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
193.05	High	$[M]^+$ (Molecular Ion)
111	Moderate	$[M - C_4H_4O_2]^+$ (Loss of succinimide moiety)
95	Moderate	$[C_6H_4F]^+$ (Fluorophenyl fragment)

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectral data for a solid organic compound such as **N-(4-Fluorophenyl)succinimide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **N-(4-Fluorophenyl)succinimide** (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$, 0.5-0.7 mL) in a standard 5 mm NMR tube. 1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard ($\delta = 0.00$ ppm). For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range of $4000-400\text{ cm}^{-1}$.

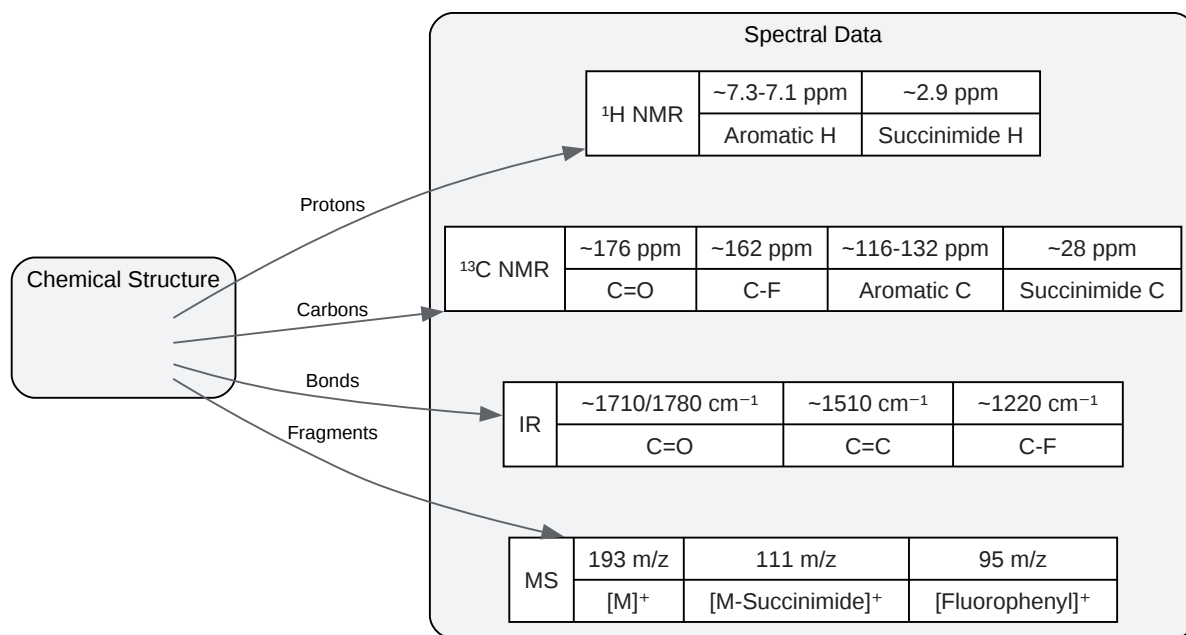
Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe. The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

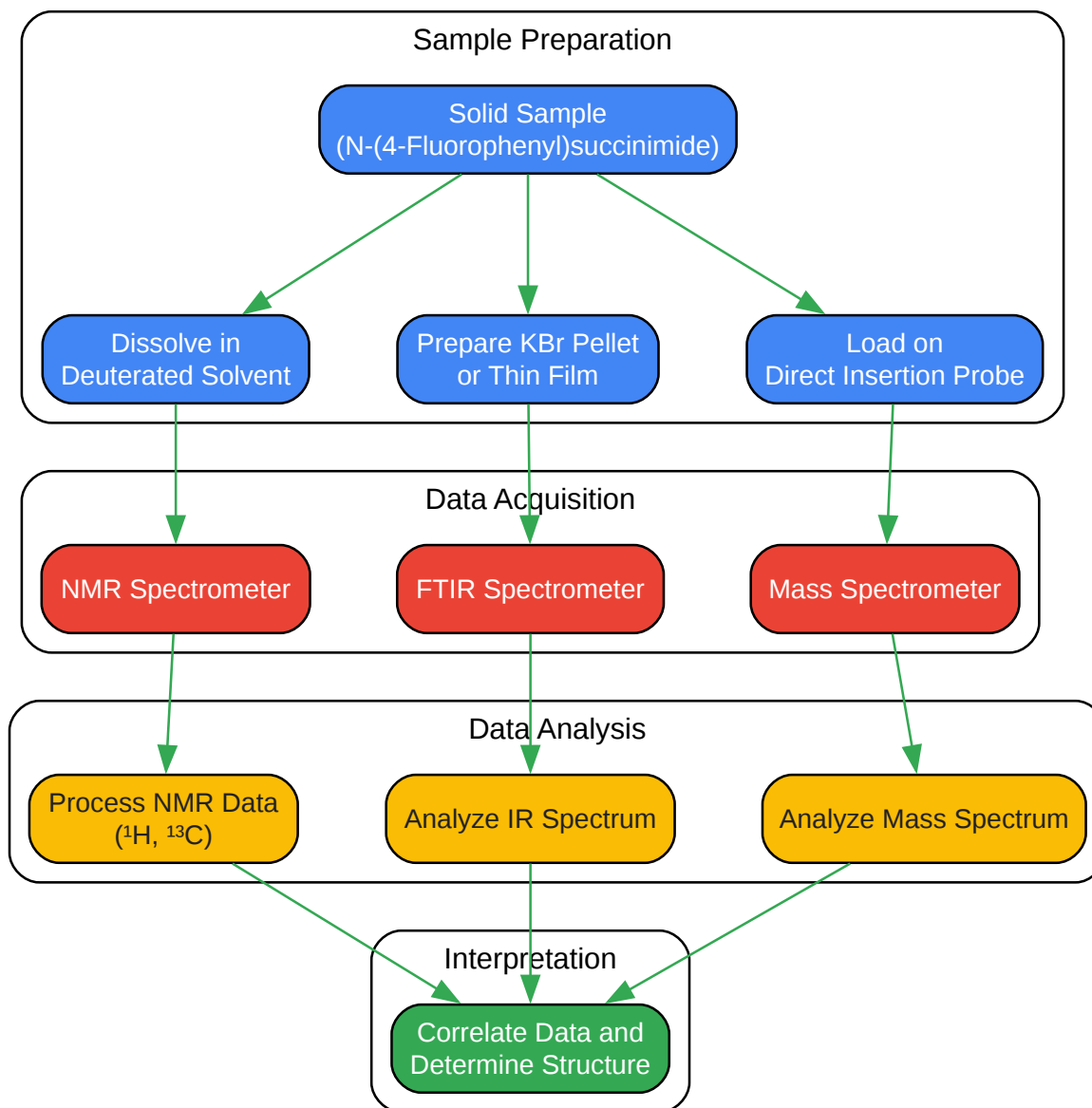
Visualizations

The following diagrams illustrate the relationships between the chemical structure and its spectral data, and a typical workflow for spectral analysis.

N-(4-Fluorophenyl)succinimide Structure-Spectra Correlation



General Experimental Workflow for Spectral Analysis



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectral Analysis of N-(4-Fluorophenyl)succinimide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b188838#spectral-data-nmr-ir-mass-spec-of-n-4-fluorophenyl-succinimide\]](https://www.benchchem.com/product/b188838#spectral-data-nmr-ir-mass-spec-of-n-4-fluorophenyl-succinimide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com